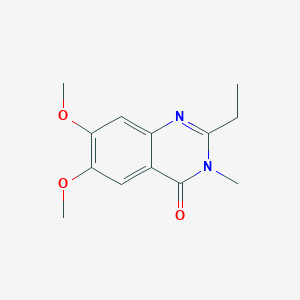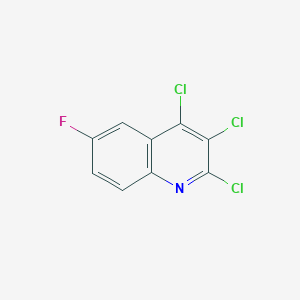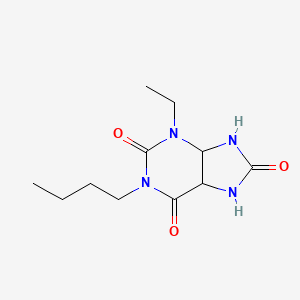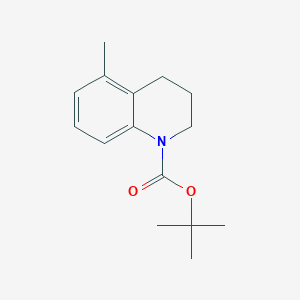![molecular formula C11H12F3NO2 B11863881 (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chiral compound with significant importance in various scientific fields. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a prochiral ketone precursor using biocatalysts. For instance, a NADPH-dependent carbonyl reductase from Lactobacillus kefir has been used to reduce 3,5-bis(trifluoromethyl)acetophenone to the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production often employs whole-cell biotransformation processes. Recombinant Escherichia coli strains expressing specific reductases and glucose dehydrogenase for cofactor regeneration have been developed to produce ®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid efficiently .
Análisis De Reacciones Químicas
Types of Reactions
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound’s stability and lipophilicity make it suitable for use in agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of ®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid: The enantiomer of the compound, with different biological activity.
3-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its functional groups and applications
Uniqueness
®-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its high stability, lipophilicity, and enantioselectivity make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1 |
Clave InChI |
UUVNRBNPVFBPTH-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)





![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)
